molecular formula C14H13Cl2N B8430301 2,2-Bis(4-chlorophenyl)ethanamine

2,2-Bis(4-chlorophenyl)ethanamine

Cat. No.: B8430301
M. Wt: 266.2 g/mol
InChI Key: KDDFOSJQPZKUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(4-chlorophenyl)ethanamine is a useful research compound. Its molecular formula is C14H13Cl2N and its molecular weight is 266.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)ethanamine

InChI

InChI=1S/C14H13Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9,17H2

InChI Key

KDDFOSJQPZKUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2-bis-(4-chloro-phenyl)-acetamide (0.50 g, 1.8 mmol) in THF (10 mL) at rt was added BH3-THF (1.0 M in THF, 4.5 mL, 4.5 mmol). The solution was heated at reflux for 2 h. The mixture was cooled in an ice bath, and the excess BH3 was quenched by careful addition of 10 mL of MeOH. HCl (2.0 M in MeOH, 5 mL) was added, and the resulting mixture was heated at reflux for 1 h. After cooling, the mixture was concentrated, and the residue was partitioned between 1 N HCl and Et2O. The acidic aqueous layer was basified with 10 N NaOH and extracted with Et2O (3×). The combined organic extracts were dried (MgSO4) and concentrated to provide the desired amine (181 mg, 38%). The amine was used without further purification. 1H NMR (400 MHz, CDCl3): 7.30-7.26 (m, 4H), 7.18-7.12 (m, 4H), 3.94 (t, J=7.5, 1H), 3.28 (d, J=7.6, 2H), 1.06 (br s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
38%

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